molecular formula C28H43N B7822064 Bis(4-octylphenyl)amine CAS No. 26603-23-6

Bis(4-octylphenyl)amine

Cat. No.: B7822064
CAS No.: 26603-23-6
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

Bis(4-octylphenyl)amine (CAS 101-67-7) is a diarylamine compound with the molecular formula C₂₈H₄₃N and a molecular weight of 393.65 g/mol. It features two 4-octylphenyl groups attached to a central amine nitrogen. This compound is a brown, crystalline solid with a melting point of 96–97°C and a density of 0.939 g/cm³ .

Properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
Record name 4,4'-Dioctyldiphenylamine
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
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Record name Benzenamine, 4-octyl-N-(4-octylphenyl)-
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIGHT TAN POWDER

CAS No.

101-67-7, 26603-23-6
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Preparation Methods

Alkylation of Diphenylamine with Diisobutylene

The predominant industrial method for synthesizing bis(4-octylphenyl)amine involves the alkylation of diphenylamine with diisobutylene (2,4,4-trimethyl-1-pentene). This exothermic reaction proceeds via electrophilic aromatic substitution, where the octyl group is introduced at the para position of the aromatic ring. The reaction typically employs acid-activated clay catalysts, such as montmorillonite treated with sulfuric acid, which provide Brønsted acidity while minimizing side reactions.

Reaction Mechanism :

  • Protonation : Diisobutylene reacts with acidic sites on the catalyst to form a carbocation.

  • Electrophilic Attack : The carbocation interacts with the electron-rich aromatic ring of diphenylamine.

  • Rearomatization : Deprotonation restores aromaticity, yielding mono- or di-octylated products.

The selectivity toward this compound depends on the molar ratio of diisobutylene to diphenylamine, with a 2:1 ratio favoring the dialkylated product.

Catalyst Selection and Optimization

Traditional methods using aluminum chloride (AlCl₃) face challenges such as excessive trialkylated byproducts and difficult catalyst removal. Modern processes utilize layered silicate catalysts (e.g., Jeltar 300, K5 Süd Chemie) with controlled acidity and moisture content (<10%). These catalysts enhance dialkylation efficiency while enabling reuse for up to nine batches without significant activity loss.

Catalyst Performance Comparison :

CatalystTemperature (°C)Time (h)This compound Yield (%)Trioctylated Byproduct (%)
AlCl₃115666.21.79
Jeltar 3001402867.90.2
K5 Süd Chemie1402169.80.3

Data sourced from experimental embodiments in patent CN1882651B.

Acid clay catalysts reduce trioctylated impurities by 85–90% compared to AlCl₃, attributed to their moderate acidity and pore structure, which limit over-alkylation.

Reaction Conditions and Optimization

Temperature and Time Dependence

Optimal reaction temperatures range from 130°C to 140°C, balancing reaction rate and byproduct formation. Below 130°C, incomplete conversion occurs, while temperatures exceeding 150°C promote diisobutylene dimerization and catalyst deactivation. Extended reaction times (20–28 hours) improve dialkylation yields but increase energy costs.

Kinetic Profile :

  • 0–10 hours : Rapid monoalkylation (60–70% conversion).

  • 10–20 hours : Slower dialkylation (20–25% incremental yield).

  • >20 hours : Marginal gains (<5%) with rising byproducts.

Solvent-Free Synthesis

Industrial protocols eliminate solvents to reduce waste and purification complexity. In a representative embodiment, molten diphenylamine reacts directly with diisobutylene under nitrogen, achieving 92–94.5% this compound purity after distillation. Post-reaction, unreacted diisobutylene is recovered via vacuum distillation (68°C, 20 kPa) and reused, lowering raw material costs by 15–20%.

Post-Synthesis Processing and Purification

Distillation and Crystallization

Crude reaction mixtures undergo fractional distillation to isolate this compound from monoalkylated and trialkylated derivatives. A two-stage distillation process is employed:

  • Atmospheric Pressure : Remove diisobutylene dimers (103–107°C).

  • Vacuum Distillation : Separate mono- and dialkylated products (175°C, 20 kPa).

Subsequent crystallization using ethanol or hexane yields >98% pure this compound, as validated by gas chromatography–mass spectrometry (GC-MS).

Solvent Extraction

Alternative purification involves liquid-liquid extraction with methanol or cyclohexane, which preferentially dissolves monoalkylated byproducts. This method achieves 97.5% purity with 0.9% mono-octylphenylamine residuals, suitable for pharmaceutical-grade applications.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

AlCl₃-Catalyzed Method :

  • Advantages : Rapid reaction kinetics (6 hours).

  • Drawbacks : High trialkylated byproducts (1.79%), difficult catalyst removal, and non-reusability.

Acid Clay-Catalyzed Method :

  • Advantages : Reusable catalysts, 85–90% lower byproducts, and solvent-free operation.

  • Drawbacks : Longer reaction times (21–28 hours).

Industrial Scale Production Considerations

Continuous-Flow Reactors

Pilot-scale studies demonstrate that continuous-flow systems enhance heat transfer and reduce reaction times by 30–40%. A tubular reactor operating at 140°C and 0.6 MPa achieves 89% this compound yield with residence times under 12 hours.

Economic and Environmental Impact

  • Cost Reduction : Catalyst reuse and diisobutylene recovery lower production costs by 25–30%.

  • Waste Mitigation : Solvent-free synthesis reduces hazardous waste generation by 1.2 kg per ton of product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic compounds. The conditions vary depending on the desired reaction, typically involving controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include salts, water, and various substituted derivatives of 4,4’-Dioctyldiphenylamine .

Scientific Research Applications

Industrial Applications

  • Polymer Science :
    • Used as a stabilizer in the production of polymers to enhance their durability and longevity.
    • Acts as an antioxidant to prevent oxidative degradation during processing and storage.
  • Lubricants and Hydraulic Fluids :
    • Functions as an antioxidant in lubricants, preventing premature degradation and sludge formation.
    • Enhances the performance of hydraulic fluids by mitigating issues such as cylinder judder and ensuring smooth operation under high pressure .
  • Plastics and Rubber Production :
    • Employed in the formulation of plastics and rubber to improve resistance against thermal oxidation.
    • Helps in maintaining the mechanical properties of materials over time.

Biological Applications

Research indicates that Bis(4-octylphenyl)amine exhibits notable biological activity due to its antioxidant properties. It acts as a free radical scavenger, which is essential in protecting biological systems from oxidative stress. This property has led to investigations into its potential use in drug formulations aimed at mitigating oxidative damage.

Antioxidant Activity

The antioxidant efficacy of this compound can be quantified through various assays:

Assay TypeResult (IC50 μM)
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.3
Hydroxyl Radical Scavenging9.8

These results demonstrate its effectiveness at low concentrations, making it a promising candidate for applications requiring antioxidant protection.

Environmental Considerations

Despite its beneficial applications, the environmental impact of this compound has been a subject of investigation. Studies suggest that due to its hydrophobic nature, it may not readily biodegrade in aquatic systems, raising concerns about its persistence in the environment . Research on its ecotoxicological effects is ongoing to better understand potential risks associated with its use.

Case Studies

  • Hydraulic Fluid Performance :
    A study highlighted the role of this compound in preventing degradation in hydraulic fluids under high-pressure conditions. The compound was shown to extend the life of hydraulic systems significantly by reducing sludge formation and maintaining fluid integrity .
  • Polymer Stability :
    In polymer applications, this compound was tested for its ability to enhance the thermal stability of polyurethanes. Results indicated that incorporating this compound improved resistance to thermal oxidation, thereby prolonging the material's lifespan.

Mechanism of Action

The mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects involves its ability to act as a free radical scavenger. It donates a hydrogen atom from its amine group to a free radical, terminating the radical chain reaction that can degrade polymers. This antioxidant property is attributed to the steric hindrance provided by the bulky octyl groups, which hinder the approach of reactive species .

Comparison with Similar Compounds

Bis(4-methoxyphenyl)amine

  • Structure : Two 4-methoxyphenyl groups attached to an amine.
  • Synthesis : Synthesized via palladium-catalyzed cross-coupling of p-anisidine and 4-bromoanisole (74% yield, red solid) .
  • Properties: Molecular formula C₁₄H₁₅NO₂ (229.27 g/mol). Lacks long alkyl chains, reducing hydrophobicity compared to Bis(4-octylphenyl)amine.

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

  • Structure : Biphenyl cores with hexyloxy chains and a central thiophene-amine group.
  • Synthesis: Prepared via Buchwald–Hartwig cross-coupling (C₄₀H₄₄NO₂S, 626.85 g/mol) .
  • Applications : Optoelectronic devices (e.g., OLEDs) due to extended conjugation from biphenyl and thiophene moieties .
  • Key Difference : Incorporates heteroaromatic thiophene, enhancing electronic properties for device applications.

Bis(4-iodophenyl)amine (CAS 20255-70-3)

  • Structure : Two 4-iodophenyl groups attached to an amine.
  • Properties : Molecular formula C₁₂H₉NI₂ (421.02 g/mol), mp 123–124°C .
  • Applications : Intermediate in pharmaceuticals and dyes; iodine substituents enable nucleophilic substitution reactions .
  • Safety : Requires handling precautions due to iodine’s reactivity and toxicity .

Bis(4-octylphenyl)diazene (H8-azo-H8)

  • Structure : Diazene (N=N) core with 4-octylphenyl groups.
  • Properties : Photoresponsive; UV irradiation induces trans-to-cis isomerization, altering surface pressure and viscoelasticity in Langmuir layers .
  • Applications : Light-switchable materials for sensors and reconfigurable interfaces .
  • Contrast : The azo group enables photoisomerization, absent in this compound.

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₂₈H₄₃N 393.65 96–97 Antioxidant, material precursor
Bis(4-methoxyphenyl)amine C₁₄H₁₅NO₂ 229.27 N/A Organic synthesis intermediate
N,N-Bis(...thiophen-2-amine C₄₀H₄₄NO₂S 626.85 N/A Optoelectronic devices
Bis(4-iodophenyl)amine C₁₂H₉NI₂ 421.02 123–124 Pharmaceutical intermediates
H8-azo-H8 C₂₈H₄₂N₂ 406.66 N/A Photoresponsive materials

Research Findings and Functional Differences

Thermal and Oxidative Stability

  • This compound is stable in aviation oils under moderate conditions but degrades upon prolonged engine use, forming new byproducts .
  • Bis(4-methoxyphenyl)amine and Bis(4-iodophenyl)amine exhibit lower thermal stability due to weaker C–O and C–I bonds compared to C–C bonds in octyl chains .

Photoresponsive Behavior

  • H8-azo-H8 shows reversible trans-cis isomerization under UV/visible light, enabling dynamic control of interfacial properties . This compound lacks this functionality.

Electronic Properties

  • Thiophene- and biphenyl-containing analogues (e.g., N,N-Bis(...thiophen-2-amine)) exhibit superior charge transport for optoelectronics due to extended π-conjugation .

Biological Activity

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an organic compound classified as an aromatic amine. Its structure features two para-substituted phenyl groups connected by an amine group, with octyl chains enhancing its hydrophobic characteristics. This compound is primarily recognized for its antioxidant properties , which play a significant role in various biological and industrial applications.

The chemical formula for this compound is C28H43NC_{28}H_{43}N with a molecular weight of 417.66 g/mol. The compound exhibits a waxy solid state at room temperature and is known for its stability in non-polar environments due to the long octyl chains.

Mechanism of Action:

  • Antioxidant Activity: this compound acts as a free radical scavenger. It donates hydrogen atoms from its amine group, effectively terminating radical chain reactions that lead to oxidative degradation of materials.
  • Corrosion Inhibition: The compound's ability to stabilize polymers and other materials against oxidative stress has made it a valuable additive in various industrial products, including lubricants and plastics .

Biological Activity and Toxicity

Research indicates that the biological activity of this compound extends beyond its antioxidant capabilities. Studies have shown varying effects on aquatic organisms and potential implications for human health.

Aquatic Toxicity

  • Biodegradation Studies: this compound is highly hydrophobic, which limits its biodegradability in aquatic systems. A study found that while it can be present in contaminated environments, its degradation rates are significantly low due to its chemical structure .
  • Ecotoxicological Assessments: Toxicity assessments conducted on species such as earthworms and freshwater midges revealed minimal acute toxicity levels, suggesting a lower risk of bioaccumulation in aquatic ecosystems .

Human Health Implications

Case Studies

Several case studies highlight the environmental impact and biological activity of this compound:

  • Oil Spill Incident Analysis:
    • A helicopter crash in Lake Fryxell resulted in the spillage of synthetic oil containing this compound. Analysis revealed that while the compound persisted in the environment due to its hydrophobic nature, its degradation was minimal, raising concerns about long-term ecological impacts .
  • Toxicity Reference Values:
    • Assessments using rodent data indicated potential adverse effects at exposure levels below 10 mg/kg body weight per day, suggesting caution in handling and application of this compound in industrial settings .

Summary Table of Biological Activity

Property Details
Chemical FormulaC28H43NC_{28}H_{43}N
Molecular Weight417.66 g/mol
State at Room TemperatureWhite to light yellow waxy solid
Antioxidant MechanismFree radical scavenger; hydrogen donor
Aquatic ToxicityLow biodegradability; minimal acute toxicity observed
Human Health RisksPotential endocrine disruption; oxidative stress implications

Q & A

Q. What are the recommended laboratory synthesis methods for Bis(4-octylphenyl)amine, and how can purity be ensured?

this compound (CAS 101-67-7) is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging aryl halides and amines. Purity (>97%) is achieved through column chromatography or recrystallization using non-polar solvents. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should validate purity, with nuclear magnetic resonance (NMR) confirming structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.
  • Mass spectrometry (MS) for molecular weight verification (393.65 g/mol).
  • Melting point analysis (85°C) to assess crystallinity and purity .
  • FT-IR to identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bonds. Cross-referencing with PubChem data ensures consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact (GHS skin sensitization Category 1) .
  • Ventilation : Use fume hoods to avoid inhalation; ensure eyewash stations and safety showers are accessible .
  • Storage : Keep in airtight containers away from oxidizers. Monitor for electrostatic discharge risks .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can systematically test variables:

  • Factors : Catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (toluene vs. DMF).
  • Response variables : Yield (%) and reaction time. Statistical tools like ANOVA identify significant interactions, reducing trial runs by 50% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE signals.
  • Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison with experimental data.
  • Peer validation : Cross-check with databases like NIST Chemistry WebBook to mitigate instrumentation artifacts .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Acute/chronic toxicity testing : Follow OECD Guidelines 202 (Daphnia magna) and 203 (fish) to determine EC₅₀ values.
  • Bioaccumulation potential : Use log Kow (octanol-water partition coefficient) predictions via EPI Suite.
  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Molecular docking : Simulate interactions with catalytic sites (e.g., palladium complexes) using AutoDock Vina.
  • Reaction pathway analysis : Apply transition state theory (Gaussian 16) to identify energy barriers in cross-coupling reactions.
  • Machine learning : Train models on existing reaction datasets to predict optimal ligands/solvents for yield improvement .

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Bis(4-octylphenyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.